molecular formula C6H8N2O2S B084363 2-Amino-3-(thiazol-4-yl)propanoic acid CAS No. 14717-97-6

2-Amino-3-(thiazol-4-yl)propanoic acid

Cat. No. B084363
CAS RN: 14717-97-6
M. Wt: 172.21 g/mol
InChI Key: WBZIGVCQRXJYQD-UHFFFAOYSA-N
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Description

2-Amino-3-(thiazol-4-yl)propanoic acid, also known as thiazolylalanine, is a non-proteinogenic amino acid that has gained significant attention in the scientific community due to its potential applications in drug development and biochemical research. Thiazolylalanine is a derivative of L-alanine, with a thiazole ring attached to the side chain of the amino acid. The thiazole ring imparts unique properties to thiazolylalanine, making it a valuable tool for studying protein structure and function.

Scientific Research Applications

  • Antimicrobial and Agricultural Applications : Derivatives of 2-Amino-3-(thiazol-4-yl)propanoic acid exhibit antimicrobial activity. For instance, certain synthesized compounds with thiazole demonstrated discrete antimicrobial activity. One specific derivative, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, was found to promote rapeseed growth and increase seed yield and oil content (Mickevičius et al., 2013).

  • Synthesis of Combinatorial Libraries : The compound has been used in the synthesis of new combinatorial libraries, particularly in the context of drug discovery. A study details the solution-phase synthesis of a library of 3-[4-(R1-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides, highlighting the method's advantages compared to existing ones (Zhuravel et al., 2005).

  • Luminescent Metal Complexes : 3-(thiazol-2-yl carbamoyl) propanoic acid, a related compound, was synthesized and used to create luminescent metal complexes with various metals. These complexes were evaluated for their antibacterial and antifungal potential (Kanwal et al., 2020).

  • Corrosion Inhibition : Amino acid-based corrosion inhibitors including derivatives of this compound were synthesized and characterized. They demonstrated significant inhibition efficiency, acting as cathodic or mixed-type inhibitors in corrosion prevention (Srivastava et al., 2017).

  • Functional Modification of Hydrogels : Derivatives of this compound, among other amine compounds, were used for the modification of poly vinyl alcohol/acrylic acid hydrogels, which showed potential for medical applications due to increased thermal stability and enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

  • Anticancer and Antimicrobial Activity : Certain (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acid derivatives, related to this compound, were synthesized and evaluated for their anticancer and antimicrobial activity, showing significant potential in both areas (Pansare et al., 2019).

Future Directions

Future research could focus on further elucidating the synthesis, chemical reactions, mechanism of action, and safety profile of “2-Amino-3-(thiazol-4-yl)propanoic acid”. Additionally, the compound’s potential applications in various fields, such as medicine or materials science, could be explored .

properties

IUPAC Name

2-amino-3-(1,3-thiazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZIGVCQRXJYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561446
Record name 3-(1,3-Thiazol-4-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14717-97-6
Record name 3-(1,3-Thiazol-4-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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